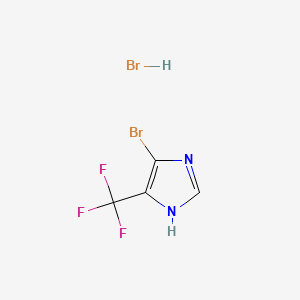
5-bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide is a chemical compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide typically involves the bromination of 4-(trifluoromethyl)-1H-imidazole. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-(trifluoromethyl)-1H-imidazole derivatives with various functional groups.
Scientific Research Applications
5-Bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to the modulation of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-(trifluoromethyl)pyrimidine: Similar in structure but with a pyrimidine ring instead of an imidazole ring.
4-Bromo-2-(trifluoromethyl)pyridine: Contains a pyridine ring and is used in similar applications.
Uniqueness
5-Bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide is unique due to its imidazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C4H3Br2F3N2 |
|---|---|
Molecular Weight |
295.88 g/mol |
IUPAC Name |
4-bromo-5-(trifluoromethyl)-1H-imidazole;hydrobromide |
InChI |
InChI=1S/C4H2BrF3N2.BrH/c5-3-2(4(6,7)8)9-1-10-3;/h1H,(H,9,10);1H |
InChI Key |
PZFNGUOQNRPRHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)C(F)(F)F)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


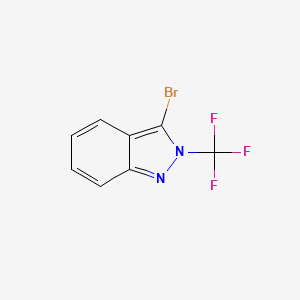
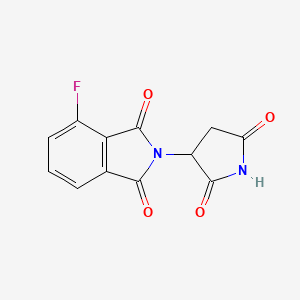
![(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride](/img/structure/B13457532.png)

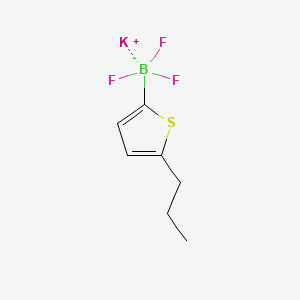
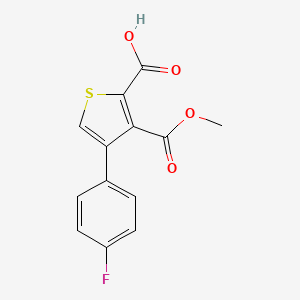
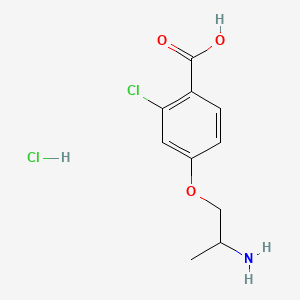
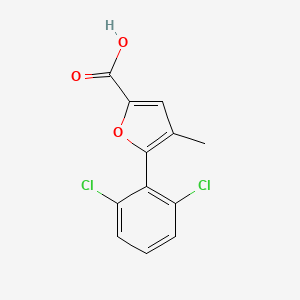
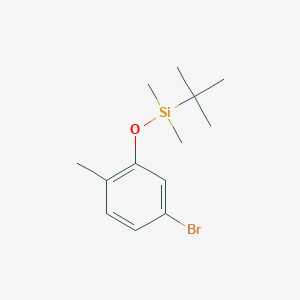
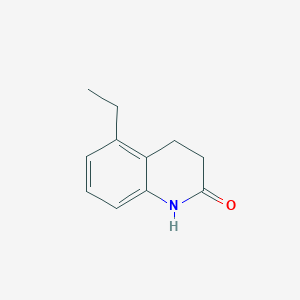

![Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13457576.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-methylphenyl)acetic acid](/img/structure/B13457593.png)
